tert-butyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate
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Overview
Description
tert-Butyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate: is a chemical compound with the molecular formula C10H15NO3. It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. This compound is notable for its formyl group at the 4-position and a tert-butyl ester group at the 1-position, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, which involves the reaction of the pyrrole derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the synthesis of heterocyclic compounds and natural product analogs .
Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrole derivatives. It serves as a model compound for understanding the interactions of pyrrole-based molecules with biological targets .
Medicine: Its derivatives have shown promise as antiviral, anticancer, and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a building block in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, such as nucleophilic addition and condensation, which can modify the activity of enzymes and other proteins . The tert-butyl ester group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate: Similar structure but lacks the formyl group.
tert-Butyl 4-hydroxy-2,3-dihydro-1H-pyrrole-1-carboxylate: Similar structure but has a hydroxy group instead of a formyl group.
Uniqueness: tert-Butyl 4-formyl-2,3-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of both the formyl group and the tert-butyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
431079-81-1 |
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Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl 4-formyl-2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h6-7H,4-5H2,1-3H3 |
InChI Key |
DVBLBDAWCCNBLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C1)C=O |
Purity |
95 |
Origin of Product |
United States |
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